3-Bromo-5-(4-methylphenyl)pyridine
Overview
Description
3-Bromo-5-(4-methylphenyl)pyridine is a brominated pyridine derivative with a methyl-substituted phenyl group at the 5-position. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications through various coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through several methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, which could potentially be modified to produce 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves iodine-mediated cyclization . Although not directly synthesizing the compound , these methods provide insights into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, a combined experimental and computational study of similar brominated pyridine compounds has been conducted, providing insights into their structural properties . These studies are crucial for understanding the geometry, electronic configuration, and intermolecular interactions of such compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in various chemical reactions, particularly in carbon-carbon coupling processes, which are fundamental in organic synthesis . The bromine atom in these compounds acts as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of biologically active molecules or other complex organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. For instance, the luminescent properties of cyclometalated complexes containing bromophenylpyridine ligands have been studied, which could be relevant for the photophysical properties of 3-Bromo-5-(4-methylphenyl)pyridine . Additionally, the antifungal activity of related compounds has been assessed, indicating potential biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis and Biological Activities : A study demonstrated the efficient synthesis of novel pyridine-based derivatives, including variants related to 3-Bromo-5-(4-methylphenyl)pyridine, using the Suzuki cross-coupling reaction. These compounds were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, with certain derivatives showing significant biological activities (Ahmad et al., 2017).
Spectroscopic and Optical Studies : Spectroscopic characterization (FT-IR and NMR) of closely related bromo-trifluoromethyl pyridine compounds was conducted, providing insights into their structural and vibrational properties. This research also included density functional theory (DFT) studies and analysis of their non-linear optical (NLO) properties (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives : Various derivatives of pyridine, including those structurally similar to 3-Bromo-5-(4-methylphenyl)pyridine, were synthesized. These studies provided valuable insights into the molecular structures and potential applications of these compounds (Riedmiller et al., 1999).
Photophysical Properties and Applications
Color Tuning in Iridium Complexes : Research on heteroleptic mononuclear cyclometalated iridium(III) complexes, which included bromo-pyridine derivatives, revealed their photophysical properties. These findings are significant for the development of organic light-emitting devices and biological labeling applications (Stagni et al., 2008).
Photoinduced Tautomerization Studies : Investigations into pyrazol-pyridine compounds, related to 3-Bromo-5-(4-methylphenyl)pyridine, demonstrated photoinduced tautomerization. These findings have implications for understanding photoreactions in similar molecular structures (Vetokhina et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-(4-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJHUAGNCKQXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467309 | |
Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylphenyl)pyridine | |
CAS RN |
675590-28-0 | |
Record name | 3-bromo-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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